n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline

Lipophilicity Drug-likeness ADMET

n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline (CAS 6312-26-1), also catalogued as NSC 42687 and CHEMBL1727258, is a tertiary aromatic amine of molecular formula C₁₄H₁₆N₂ (MW 212.29 g/mol) featuring an N-methylaniline core connected to a 2-pyridyl moiety via a saturated ethylene (–CH₂CH₂–) linker. This structural arrangement imparts a computed LogP of 2.76 and a topological polar surface area (tPSA) of 16.13 Ų, physicochemical parameters that differentiate it from structurally proximate comparators such as 2-methyl-N-(2-pyridin-2-ylethyl)aniline (CAS 92733-82-9; LogP ~3.12, tPSA 24.92 Ų) and N-methyl-N-(pyridin-2-ylmethyl)aniline (methylene-bridged; LogP ~2.5, tPSA 16.1 Ų).

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 6312-26-1
Cat. No. B12797614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline
CAS6312-26-1
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCN(CCC1=CC=CC=N1)C2=CC=CC=C2
InChIInChI=1S/C14H16N2/c1-16(14-8-3-2-4-9-14)12-10-13-7-5-6-11-15-13/h2-9,11H,10,12H2,1H3
InChIKeyKBMJIALIOLLWDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline (CAS 6312-26-1): Compound Identity and Comparative Positioning Among Pyridylethyl-Aniline Derivatives


n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline (CAS 6312-26-1), also catalogued as NSC 42687 and CHEMBL1727258, is a tertiary aromatic amine of molecular formula C₁₄H₁₆N₂ (MW 212.29 g/mol) featuring an N-methylaniline core connected to a 2-pyridyl moiety via a saturated ethylene (–CH₂CH₂–) linker . This structural arrangement imparts a computed LogP of 2.76 and a topological polar surface area (tPSA) of 16.13 Ų, physicochemical parameters that differentiate it from structurally proximate comparators such as 2-methyl-N-(2-pyridin-2-ylethyl)aniline (CAS 92733-82-9; LogP ~3.12, tPSA 24.92 Ų) and N-methyl-N-(pyridin-2-ylmethyl)aniline (methylene-bridged; LogP ~2.5, tPSA 16.1 Ų) [1]. The compound is listed in the EPA DSSTox database (DTXSID10285725) and ChEMBL, indicating regulatory and research inventory interest, though its primary literature footprint—particularly head-to-head quantitative biological or catalytic data—remains sparse relative to its ring-substituted or methylene-bridged analogs .

CNS-oriented fragment screening Lower lipophilicity and absent N–H donor vs. ring-substituted analogs suggest a favorable CNS physicochemical profile for fragment libraries.
Organometallic ligand development Ethylene linker enables six-membered N,N′-chelate formation; distinct from methylene-bridged five-membered analogs in coordination geometry.
Chromatographic reference standard Intermediate computed LogP within the pyridylethyl-aniline series provides a mid-range calibration point for reversed-phase method development.

Why In-Class Substitution of n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline (CAS 6312-26-1) Carries Procurement Risk


The pyridylethyl-aniline chemical space encompasses compounds that share a common C₁₄H₁₆N₂ or C₁₃H₁₄N₂ elemental composition yet diverge sharply in linker length, N-substitution pattern, and ring substitution, each of which governs lipophilicity, hydrogen-bonding capacity, metal-coordination geometry, and metabolic susceptibility [1]. For instance, substituting CAS 6312-26-1 (N-methyl, ethylene-linked) with its ortho-methyl ring isomer 2-methyl-N-(2-pyridin-2-ylethyl)aniline (CAS 92733-82-9) alters LogP from ~2.76 to ~3.12 and PSA from 16.13 to 24.92 Ų—a shift that can profoundly affect membrane permeability, off-target binding, and chromatographic retention behavior in both synthetic and biological workflows . Similarly, replacing the ethylene linker with a methylene bridge (N-methyl-N-(pyridin-2-ylmethyl)aniline) changes the chelate ring size upon metal coordination, directly impacting catalytic turnover and selectivity in transition-metal-mediated C–H activation or polymerization reactions [2]. These non-interchangeable physicochemical and coordination properties mean that procurement based solely on molecular formula or nominal structural similarity introduces uncontrolled variability into reproducible research and process chemistry.

Ring-substituted analog may shift lipophilicity and PSA
The ortho-methyl isomer (CAS 92733-82-9) raises LogP and polar surface area, potentially altering membrane permeability and chromatographic retention compared to the target compound.
Methylene-bridged analog changes chelate ring size
Replacing the ethylene linker with a methylene group produces a five-membered chelate, which cannot replicate the six-membered metallacycle geometry required for specific catalytic applications.
In-class substitution ignores linker and H-bond donor differences
Compounds sharing C₁₄H₁₆N₂ or C₁₃H₁₄N₂ formulas can differ sharply in coordination behavior and permeability; procurement based on formula alone risks uncontrolled variability.

Quantitative Differentiation Evidence for n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline (CAS 6312-26-1) vs. Closest Analogs


Lower Lipophilicity (LogP 2.76) vs. Ortho-Methyl Ring-Substituted Analog (LogP 3.12) as a Selectivity Determinant

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 2.76, compared with 3.12 for the ortho-methyl ring-substituted analog 2-methyl-N-(2-pyridin-2-ylethyl)aniline (CAS 92733-82-9) [1]. A LogP reduction of 0.36 units—representing an approximately 2.3-fold lower partition into octanol—places CAS 6312-26-1 closer to the optimal CNS drug-like range (LogP 2–3) and below the typical threshold (LogP >3) associated with elevated phospholipidosis risk and poorer aqueous solubility .

Lipophilicity (LogP)
Cross-study comparable
Target: LogP 2.76
Comparator (ortho-methyl): LogP 3.12
ΔLogP −0.36 (~2.3-fold lower)
May support prioritization for CNS drug-likeness screening over the more lipophilic analog.
Computed values; experimental logD confirmation advised.
Lipophilicity Drug-likeness ADMET

Reduced Polar Surface Area (tPSA 16.13 Ų) vs. Ring-Substituted and Secondary Amine Analogs (tPSA 24.92 Ų): Implications for Membrane Permeability and Blood-Brain Barrier Penetration

The topological polar surface area (tPSA) of CAS 6312-26-1 is 16.13 Ų, substantially lower than that of the ortho-methyl analog 2-methyl-N-(2-pyridin-2-ylethyl)aniline (tPSA 24.92 Ų) and the methylene-bridged secondary amine N-(pyridin-2-ylmethyl)aniline (CAS 4329-81-1; tPSA 24.92 Ų) [1]. The difference of 8.79 Ų arises because the target compound bears a tertiary N-methyl group (no N–H hydrogen-bond donor), whereas the comparators possess a secondary amine N–H donor that increases PSA. This 35% lower tPSA places CAS 6312-26-1 well below the empirical blood-brain barrier penetration ceiling of ~60–70 Ų and the oral bioavailability guideline of <140 Ų, but with a more favorable CNS penetration probability than comparators whose PSA already exceeds 24 Ų and polarity may limit passive diffusion .

Polar Surface Area
Cross-study comparable
Target: tPSA 16.13 Ų
Comparators (ortho-methyl, secondary amine): tPSA 24.92 Ų
ΔtPSA −8.79 Ų (~35% reduction)
Absence of N–H donor contributes to lower PSA, supporting passive membrane permeability assessment.
Computed topological PSA; consistent across databases.
Polar surface area CNS penetration Membrane permeability

Ethylene Linker Effects: Intermediate Boiling Point (342.3°C) and Density (1.072 g/cm³) Differentiating from Methylene- and Primary-Amine Analogs

The boiling point of CAS 6312-26-1 (342.3°C at 760 mmHg, computed) lies between that of the methylene-bridged secondary amine N-(pyridin-2-ylmethyl)aniline (317.6°C at 760 mmHg) and the ortho-methyl analog 2-methyl-N-(2-pyridin-2-ylethyl)aniline (377.4°C, predicted) [1]. Its computed density of 1.072 g/cm³ is lower than that of N-(pyridin-2-ylmethyl)aniline (1.131 g/cm³) and the primary-amine analog 2-(2-pyridin-2-ylethyl)aniline (1.11 g/cm³) . These thermal and volumetric properties reflect the combined influence of the ethylene spacer (adding conformational flexibility vs. methylene) and the absence of intermolecular N–H···N hydrogen bonding—a feature present in secondary-amine comparators.

Boiling Point & Density
Cross-study comparable
BP 342.3°C (vs. 317.6°C methylene analog, vs. 377.4°C ortho-methyl)
Density 1.072 g/cm³ (vs. 1.131 g/cm³ methylene analog)
Intermediate thermal and volumetric properties offer distinct handling profile for distillation or reaction engineering.
Computed at 760 mmHg; cross-database comparison.
Physicochemical properties Boiling point Density

Ethylene-Linked Bidentate Coordination Motif: Class-Level Differentiation from Methylene-Bridged Ligands in Transition-Metal Catalysis

The ethylene (–CH₂CH₂–) spacer in CAS 6312-26-1 enables formation of a six-membered chelate ring upon N,N′-bidentate coordination to metal centers, whereas the methylene-bridged analog N-methyl-N-(pyridin-2-ylmethyl)aniline forms a five-membered chelate [1]. In palladium(II) complexes bearing the methylene-bridged ligand, the five-membered chelate constrains the bite angle and enforces a rigid square-planar geometry that governs methyl methacrylate polymerization activity [2]. The ethylene-linked scaffold of CAS 6312-26-1, by extending the chelate ring by one carbon, is anticipated to modulate both the kinetic lability and the steric environment around the metal center—a structural feature exploited in pyridylethyl-aniline directing groups for sp² C–H bond functionalization [3]. Although direct catalytic turnover data for CAS 6312-26-1 itself remain unpublished, the class-level precedent establishes that linker length is a first-order determinant of catalytic performance and cannot be interchanged without altering reaction outcomes.

Chelate Ring Size
Class-level inference
Target: six-membered chelate (ethylene)
Methylene analog: five-membered chelate
Chelate-size context supports ligand screening; six-membered ring may alter catalytic geometry versus five-membered.
Direct catalytic turnover data not yet published for target.
Bidentate ligand Transition-metal catalysis C-H activation

Pharmacological Scaffold Potential: Distinct Substitution Pattern vs. N-Dialkylaminoalkyl-N-(pyridylethyl)aniline Congeners

A series of N-dialkylaminoalkyl-N-(pyridylethyl)anilines—congeners bearing an additional basic aminoalkyl side chain—has demonstrated significant hypotensive, anti-inflammatory, analgesic, and tranquillizing activities [1]. CAS 6312-26-1, lacking the dialkylaminoalkyl appendage but retaining the N-methyl-N-(pyridylethyl)aniline core, represents a structurally simplified scaffold suitable for systematic SAR exploration. Its N-methyl group and ethylene linker provide a baseline that is distinct from both the pharmacologically active dialkylaminoalkyl series and from simpler pyridylmethyl-aniline systems used in fluorescent metal-ion sensing [2]. Although no quantitative biological activity data (IC₅₀, Ki, EC₅₀) have been reported specifically for CAS 6312-26-1 in peer-reviewed literature as of May 2026, its inventory in the NCI Diversity Set (NSC 42687) and ChEMBL (CHEMBL1727258) indicates historical screening interest .

Pharmacological Scaffold
Class-level inference
Core: N-methyl-N-(pyridylethyl)aniline
Congeners: additional dialkylaminoalkyl side chain (reported hypotensive, anti-inflammatory activities)
Supports SAR-by-catalog or fragment-based exploration as a minimalist core scaffold.
No quantitative bioactivity data (IC₅₀, Ki) reported for target.
Pharmacological scaffold Antihistamine Anti-inflammatory

High-Confidence Application Scenarios for n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline (CAS 6312-26-1) Based on Quantitative Differentiation Evidence


CNS-Focused Fragment Library or Medicinal Chemistry Screening Where Lower LogP and Absence of H-Bond Donor Are Prioritized

With a LogP of 2.76 and tPSA of 16.13 Ų, CAS 6312-26-1 occupies a favorable CNS drug-like physicochemical space distinct from its ortho-methyl analog (LogP 3.12, PSA 24.92 Ų) and secondary-amine comparators (PSA 24.92 Ų). Procurement for fragment-based screening libraries targeting CNS indications should select this compound over the more lipophilic or more polar alternatives, as the balanced LogP and reduced PSA predict superior passive blood-brain barrier penetration while avoiding the phospholipidosis risk associated with LogP >3 [1]. The absence of an N–H hydrogen-bond donor further reduces efflux transporter recognition probability relative to secondary-amine analogs [2].

Transition-Metal Catalyst Development Requiring Six-Membered N,N′-Chelate Formation

The ethylene (–CH₂CH₂–) spacer in CAS 6312-26-1 enables six-membered chelate ring formation upon bidentate coordination to transition metals, a geometry distinct from the five-membered chelates formed by methylene-bridged analogs such as N-methyl-N-(pyridin-2-ylmethyl)aniline [1]. This chelate-size difference directly impacts metal-center electronics, bite angle, and catalytic turnover in reactions such as C–H activation and olefin polymerization. Research groups screening ligands for Pd-, Cu-, or Ni-catalyzed transformations should procure the ethylene-linked compound specifically when six-membered metallacycle formation is desired, as the methylene analog cannot replicate this coordination mode [2].

Physicochemical Reference Standard for Chromatographic Method Development and logD/logP Calibration

The well-defined computed physicochemical parameters of CAS 6312-26-1—boiling point 342.3°C, density 1.072 g/cm³, LogP 2.76, and flash point 160.8°C—position it as a useful non-ionizable reference compound for reversed-phase HPLC method development and logD calibration within the pyridylethyl-aniline chemical series [1]. Its intermediate retention characteristics (LogP 2.76) fill a gap between the more lipophilic ortho-methyl analog (LogP 3.12) and the methylene-bridged analog (LogP ~2.5), providing a mid-range calibration point that improves accuracy of chromatographic hydrophobicity indexing for library compounds in this scaffold family [2].

Application
Selection Property
Validation Focus
CNS fragment-based screening
Lower logP profile, no H-bond donor vs. ring-substituted analogs
Passive BBB permeability and efflux transporter recognition probability
Transition-metal catalyst development
Ethylene-linked N,N′-bidentate ligand forming six-membered chelate
Chelate-size-dependent catalytic geometry and turnover
Chromatographic reference standard
Intermediate computed LogP and boiling point within pyridylethyl-aniline series
Mid-range calibration for reversed-phase hydrophobicity indexing
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